5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom attached to a pyrimidine ring, which is further substituted with a 3-methylidenepiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium monobromoisocyanurate (SMBI) for the bromination step . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-5°C to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine may involve large-scale bromination reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium carbonate (K₂CO₃) in solvents like DMF or acetonitrile.
Suzuki Coupling: Palladium catalysts and arylboronic acids are typically used under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido derivatives or other substituted pyrimidines.
Coupling Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine exerts its effects is often related to its ability to interact with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analogue that lacks the 3-methylidenepiperidin-1-yl group and is used in similar applications.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in structure but with a piperidinyl group instead of the 3-methylidenepiperidin-1-yl group.
Uniqueness
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is unique due to the presence of the 3-methylidenepiperidin-1-yl group, which can confer additional steric and electronic properties
Properties
IUPAC Name |
5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNSPGRYZADRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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